molecular formula C26H28N4O2 B14106715 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide

Cat. No.: B14106715
M. Wt: 428.5 g/mol
InChI Key: BUMJCUXSQVLKKQ-UHFFFAOYSA-N
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Description

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide is a complex organic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the phenyl and propanamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols

Scientific Research Applications

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.

    Indole derivatives: Known for their diverse pharmacological properties, indole derivatives are structurally related and have similar applications in medicinal chemistry.

    Pyrazole derivatives: These compounds also feature a pyrazole ring and are studied for their potential therapeutic uses.

Uniqueness

3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(1-phenylethyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C26H28N4O2/c1-18(2)20-9-11-22(12-10-20)23-17-24-26(32)29(15-16-30(24)28-23)14-13-25(31)27-19(3)21-7-5-4-6-8-21/h4-12,15-19H,13-14H2,1-3H3,(H,27,31)

InChI Key

BUMJCUXSQVLKKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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